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Barium chloride dihydrate

Cat. No.: B8817248
M. Wt: 244.26 g/mol
InChI Key: PWHCIQQGOQTFAE-UHFFFAOYSA-L
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Description

Historical Trajectories in Barium Chloride Dihydrate Research Development

The history of this compound research is rooted in the broader development of inorganic chemistry and the industrial utilization of barium compounds. Historically, its production has been closely linked to the processing of the mineral barite (barium sulfate). wikipedia.org On an industrial scale, a two-step process was developed, starting with the high-temperature conversion of barite to barium sulfide (B99878), which is then reacted with hydrochloric acid to produce barium chloride. wikipedia.orgchemicalbook.com Following this reaction, the dihydrate form can be crystallized from the aqueous solution. wikipedia.org

Alternative laboratory-scale preparations were also established, involving the reaction of barium hydroxide (B78521) or barium carbonate, the latter found naturally as the mineral witherite, with hydrochloric acid. wikipedia.orgchemicalbook.com

Early research focused heavily on its fundamental properties and applications. A significant and enduring application has been in analytical chemistry, where it serves as a common laboratory reagent for the qualitative and gravimetric analysis of sulfate (B86663) ions, a practice that continues today. chemicalbook.comtoptionchem.com Its use was also investigated in various industrial processes, including the manufacture of pigments, water treatment, and as a component in heat treatment salts for steel. chemicalbook.comnovascotia.ca

Structural analysis began with classical crystallographic methods. Early X-ray and neutron diffraction studies were crucial in determining its crystal structure. These investigations revealed that this compound crystallizes in a monoclinic system. wikipedia.org This foundational work provided the structural basis for understanding the compound's physical and chemical properties.

Table 1: Key Historical Milestones in this compound Research

Milestone Description Key References
Industrial Synthesis Development of a two-step process from barite (barium sulfate) to produce barium chloride. wikipedia.org
Laboratory Synthesis Preparation by reacting barium hydroxide or barium carbonate with hydrochloric acid. wikipedia.orgchemicalbook.comchemicalbook.com
Analytical Application Established use as a primary reagent for the detection and quantification of sulfate ions in solutions. chemicalbook.comtoptionchem.com
Structural Elucidation Determination of the monoclinic crystal structure through X-ray and neutron diffraction techniques. iucr.org

| Early Industrial Uses | Application in the manufacturing of pigments, as a mordant in textiles, and in metal heat treatment. | chemicalbook.comnovascotia.ca |

Current Frontiers and Emerging Research Paradigms for this compound

Contemporary research on this compound has shifted towards its application in high-technology fields, driven by a deeper understanding of its physical and chemical properties. Modern analytical techniques are being used to uncover novel characteristics, paving the way for new uses in materials science and optics.

A major area of current research is the growth and characterization of high-quality single crystals . researchgate.net Scientists are employing methods like the slow solvent evaporation technique to grow large, optically transparent crystals. ijsr.netresearchgate.net These crystals are then subjected to a battery of characterization tests, including single-crystal X-ray diffraction (XRD) for structural confirmation, Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, and thermogravimetric and differential thermal analysis (TG/DTA) to assess thermal stability. ijsr.netresearchgate.net

One of the most significant emerging research paradigms is the exploration of this compound's nonlinear optical (NLO) properties . Recent studies using Z-scan techniques have revealed that the material possesses significant third-order NLO properties, including a nonlinear refractive index and absorption coefficient. researchgate.net This has generated interest in its potential for applications in photonics and other advanced optical technologies. researchgate.net Research in this domain also explores doping the crystals with organic molecules, such as amino acids like L-alanine, to create semiorganic NLO materials with enhanced properties. ijsr.netsigmaaldrich.com

In materials science , this compound is being investigated as a precursor for the synthesis of advanced materials. For instance, it is used as a starting material in the sol-gel synthesis of barium hexaferrite (BaFe₁₂O₁₉), a magnetic material. bohrium.com Furthermore, research is exploring its potential in developing next-generation batteries and in nanotechnology applications. barysun.com

Alongside these advanced applications, there is ongoing research focused on improving production efficiency and sustainability . barysun.comarchivemarketresearch.com This includes developing more energy-efficient processes and innovating purification technologies to produce higher purity grades (e.g., above 99.5%) required for specialized electronic, optical, and pharmaceutical applications. archivemarketresearch.com

Table 2: Current Research Frontiers for this compound

Research Area Focus Key Findings & Techniques Key References
Crystal Growth Growing large, high-purity single crystals for optical and electronic applications. Slow solvent evaporation technique; Characterization using XRD, FTIR, UV-Vis spectroscopy. researchgate.netijsr.netresearchgate.net
Nonlinear Optics (NLO) Investigating third-order NLO properties for use in photonics and optoelectronics. Z-scan analysis reveals significant nonlinear refractive index and absorption. Doping with organic molecules enhances properties. researchgate.netsigmaaldrich.com
Advanced Materials Synthesis Use as a precursor for creating other functional materials. Sol-gel synthesis of barium hexaferrite; potential applications in nanotechnology and energy storage. bohrium.combarysun.com

| Process Optimization | Developing sustainable and efficient production methods for high-purity grades. | Focus on energy efficiency, waste minimization, and advanced purification technologies. | barysun.comarchivemarketresearch.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaCl2H4O2 B8817248 Barium chloride dihydrate

Properties

Molecular Formula

BaCl2H4O2

Molecular Weight

244.26 g/mol

IUPAC Name

barium(2+);dichloride;dihydrate

InChI

InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2

InChI Key

PWHCIQQGOQTFAE-UHFFFAOYSA-L

Canonical SMILES

O.O.[Cl-].[Cl-].[Ba+2]

Origin of Product

United States

Synthesis and Advanced Crystal Growth Methodologies for Barium Chloride Dihydrate

Controlled Solution Growth Techniques

The growth of single crystals from a solution is a widely employed method that allows for the formation of large, high-purity crystals. For barium chloride dihydrate, specific techniques have been developed to control the crystallization process, yielding crystals with desired characteristics.

Slow Solvent Evaporation Methodologies and Optimization

The slow solvent evaporation technique is a straightforward and effective method for growing this compound crystals. researchgate.netijsr.net This method involves dissolving the barium chloride salt in a suitable solvent, typically deionized water, to create a saturated or slightly supersaturated solution. The solvent is then allowed to evaporate slowly at a constant temperature, leading to a gradual increase in the solute concentration and subsequent crystal formation.

Several factors can be optimized to improve the quality and size of the crystals grown by this method:

Solvent Choice: While water is the most common solvent, the choice of solvent can influence crystal packing and morphology. unifr.ch The use of binary or tertiary solvent systems can promote or inhibit the growth of specific crystal faces. unifr.ch

Temperature Control: Maintaining a constant temperature is crucial for controlled evaporation and crystal growth. researchgate.net Fluctuations in temperature can lead to the formation of multiple small crystals or inclusions within the crystal lattice. Placing the crystallization vessel in a temperature-controlled environment, such as a constant temperature bath or a refrigerator, can help slow down the evaporation rate and improve crystal quality. unifr.ch

Evaporation Rate: The rate of solvent evaporation directly impacts the crystal growth rate. A slower evaporation rate generally results in larger and more perfect crystals. unifr.ch This can be achieved by using a vessel with a narrow opening or by covering the vessel with a perforated lid.

Purity of Starting Materials: The purity of the barium chloride and the solvent is paramount. Impurities can act as nucleation sites, leading to the formation of multiple small crystals, or they can be incorporated into the crystal lattice, creating defects. Successive recrystallization processes can be employed to increase the purity of the synthesized salt. researchgate.net

Good quality, transparent, and colorless single crystals of this compound have been successfully grown using the slow evaporation technique over a period of 20-25 days. asianpubs.org

Influence of Additives on Crystal Growth Kinetics and Morphology (e.g., Phosphorous Acid)

Additives can significantly influence the crystal growth process by altering the nucleation rate, growth kinetics, and crystal morphology. researchgate.net The presence of additives in a supersaturated solution can affect not only the kinetics of crystal growth but also the size and shape of the resulting crystals. researchgate.netresearchgate.net

One notable additive used in the growth of this compound crystals is phosphorous acid . The addition of phosphorous acid to the aqueous solution helps in controlling the optimum pH of the solution, which in turn optimizes and accelerates the growth of highly transparent crystals. researchgate.netijsr.net The presence of phosphorous acid can lead to the growth of much thicker crystals by promoting regular crystal growth in all directions. psu.edu This effect is attributed to the adsorption of the additive onto the active growth sites on the crystal surfaces, which can reduce the nucleation and growth rates but promote the agglomeration of smaller crystals. researchgate.netpsu.edu

Industrial Synthesis Pathways and Refinement

On an industrial scale, this compound is typically produced through chemical reactions that are both cost-effective and scalable. The refinement of these processes is focused on achieving high purity and maximizing production efficiency.

Reaction of Barium Sulfide (B99878) with Hydrochloric Acid

A common industrial method for producing barium chloride involves the reaction of barium sulfide (BaS) with hydrochloric acid (HCl). This reaction is a straightforward acid-base reaction that yields barium chloride and hydrogen sulfide gas as a byproduct.

BaS + 2HCl → BaCl₂ + H₂S

This process is economically viable, especially if there is a readily available source of barium sulfide, which is typically produced by the carbothermic reduction of barite (barium sulfate). However, the production and handling of toxic hydrogen sulfide gas require special safety precautions and environmental controls.

Neutralization of Barium Hydroxide (B78521) with Hydrochloric Acid

Another significant industrial pathway is the neutralization reaction between barium hydroxide (Ba(OH)₂) and hydrochloric acid (HCl). This reaction produces barium chloride and water.

Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O

This method is often preferred when high purity is a primary concern, as the reactants can be obtained in high purity, and the only byproduct is water, which is easily removed. The reaction is typically carried out in an aqueous solution.

Strategies for Enhanced Purity and Production Efficiency

To meet the stringent purity requirements for various applications, several strategies are employed to refine the production process of this compound:

Recrystallization: This is a fundamental technique for purifying the crude barium chloride produced from the initial synthesis. It involves dissolving the compound in a solvent at a high temperature and then allowing it to crystallize upon cooling. Impurities that are less soluble at lower temperatures remain in the solution.

Control of Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reactant concentrations can significantly impact the yield and purity of the final product. For instance, controlling the pH during the reaction can prevent the co-precipitation of unwanted byproducts.

Filtration and Washing: After crystallization, the this compound crystals are separated from the mother liquor by filtration. Thorough washing of the crystals with a pure solvent helps to remove any remaining impurities adhering to the crystal surfaces.

Use of High-Purity Raw Materials: The purity of the final product is directly dependent on the purity of the starting materials. Using high-grade barium sulfide or barium hydroxide and hydrochloric acid is crucial for producing high-purity this compound.

By implementing these refinement strategies, manufacturers can produce this compound that meets the specifications for demanding applications, including its use as a raw material in the production of other high-purity barium compounds.

Hydrothermal Synthesis and Other Advanced Preparative Routes

While conventional methods like slow evaporation from an aqueous solution are common, advanced synthesis routes are explored to control crystal size, morphology, and purity.

Hydrothermal Synthesis is a prominent advanced method for producing fine, crystalline powders of various inorganic materials. researchgate.net This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. psu.edu While extensively used for producing complex barium compounds like barium titanate (BaTiO₃) and barium zirconate (BaZrO₃) from barium chloride precursors, its application for the direct synthesis of pure this compound is less documented. researchgate.netresearchgate.net In the synthesis of materials like BaTiO₃, barium chloride is often used as the barium source, reacting with a titanium source under hydrothermal conditions (e.g., 240°C for 12 hours) to yield the desired crystalline product. researchgate.net This method is advantageous for producing homogeneous, crystalline, and controllable particle sizes. researchgate.net

Other advanced preparative methods for barium chloride hydrates include:

Controlled Dehydration and Hydration: Lower hydrates, such as barium chloride monohydrate (BaCl₂·H₂O), can be prepared by the controlled dehydration of the dihydrate form or by the reverse process of hydrating anhydrous barium chloride with a calculated amount of water. researchgate.net This allows for the precise formation of specific hydrate (B1144303) phases.

Precipitation in Highly Basic Solutions: Crystalline oxides can be formed directly at low temperatures (e.g., ~80°C) by co-precipitation in highly concentrated basic solutions, such as sodium hydroxide. uliege.be This technique has been used to produce barium-containing perovskites and demonstrates a route to crystalline materials from barium chloride without a high-temperature calcination step. uliege.be

Growth of Doped this compound Single Crystals

The incorporation of amino acids into the crystal lattice of this compound can significantly enhance its physical properties, particularly its non-linear optical (NLO) capabilities. This is because amino acids often crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO effects.

Single crystals of L-Alanine doped this compound have been successfully grown using the slow evaporation solution growth technique. ijsr.net This method involves preparing a saturated solution of this compound and L-Alanine in a specific molar ratio and allowing the solvent to evaporate slowly at a constant temperature, leading to the formation of single crystals.

In a typical procedure, L-Alanine and this compound are dissolved in a 1:1 molar ratio in deionized water. rasayanjournal.co.in The solution is stirred to ensure homogeneity and then allowed to evaporate at ambient temperature. To optimize crystal growth, the pH of the solution can be adjusted, with good quality crystals reported to form at a pH of 5.7. rasayanjournal.co.in Seed crystals may form within a week, which can then be used to grow larger, bulk crystals. rasayanjournal.co.in

The resulting crystals are characterized by various analytical techniques to confirm their structure and properties. Powder X-ray diffraction (XRD) is used to determine the crystal structure and lattice parameters, while Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the crystal, confirming the incorporation of the L-Alanine dopant. ijsr.net The optical properties are assessed using UV-Visible spectroscopy, which measures the material's transparency across different wavelengths. ijsr.net

Table 1. Research Findings for L-Alanine Doped this compound
ParameterMethodFindingReference
Crystal Growth MethodSlow EvaporationSingle crystals grown from aqueous solution. ijsr.net
Molar Ratio (L-Alanine:BaCl₂)Solution Preparation1:1 rasayanjournal.co.in
Crystal SystemPowder X-ray Diffraction (XRD)Orthorhombic rasayanjournal.co.in
Optical TransparencyUV-Visible SpectroscopyGood transmission in the entire visible region with a lower cut-off wavelength at 230 nm. ijsr.net
Functional Groups ConfirmedFTIR SpectroscopyPresence of C-Cl, –NO₂, NH, and O-H stretching, confirming the composite nature of the crystal. ijsr.net

Similar to the L-Alanine doped variant, L-Histidine this compound (LHBC) crystals are primarily grown by the slow solvent evaporation method at room temperature. researchgate.net The synthesis involves dissolving L-Histidine and this compound in an equimolar ratio in deionized water. researchgate.net

The process begins with the preparation of a homogeneous, saturated solution by stirring the components using a temperature-controlled magnetic stirrer. researchgate.net The solution is then filtered to remove any suspended impurities. researchgate.net The clear solution is left undisturbed in a container covered with a perforated lid to allow for controlled evaporation. Well-defined, transparent single crystals of LHBC are typically harvested after a growth period of 20-25 days. researchgate.net The purity of the synthesized material can be improved through successive recrystallization processes. researchgate.net

Characterization of LHBC crystals confirms their structural and physical properties. Powder XRD analysis reveals an orthorhombic crystal structure with space group P2₁2₁2₁. researchgate.net FTIR spectroscopy is used to identify the various functional groups, confirming the presence of L-Histidine in the crystal lattice. researchgate.net Thermal analysis (Thermogravimetric and Differential Thermal Analysis - TG/DTA) shows that the crystal is thermally stable up to 269°C. researchgate.netmgesjournals.com The non-linear optical properties are confirmed by the Kurtz-Perry powder technique, which measures the second harmonic generation (SHG) efficiency. researchgate.net

Table 2. Research Findings for L-Histidine Doped this compound
ParameterMethodFindingReference
Crystal Growth MethodSlow EvaporationGood transparent crystals harvested after 20-25 days. researchgate.net
Synthesis ReactionAqueous Solution SynthesisC₆H₉O₂N₃ + BaCl₂·2H₂O → Ba(C₆H₉O₂N₃)Cl₂·2H₂O researchgate.net
Crystal System & Space GroupPowder X-ray Diffraction (XRD)Orthorhombic, P2₁2₁2₁ researchgate.net
Lattice ParametersPowder X-ray Diffraction (XRD)a=5.167 Å, b=7.378 Å, c=18.934 Å researchgate.net
Optical Cut-offUV-Visible Spectroscopy215 nm researchgate.net
Thermal StabilityTG/DTAStable up to 269°C. researchgate.netmgesjournals.com

Elucidation of Structural and Crystallographic Features of Barium Chloride Dihydrate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a definitive method for the elucidation of crystal structures. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, precise information about the unit cell, symmetry, and atomic positions can be obtained.

Research has conclusively established that barium chloride dihydrate crystallizes in the primitive monoclinic system. labbox.eu This classification indicates that the crystal lattice is described by three unequal axes, with two pairs of axes being perpendicular and one pair not. Further analysis of the diffraction data has identified the space group as P2₁/n . labbox.euunt.edu The designation P2₁/n signifies a centrosymmetric space group, meaning the crystal structure possesses an inversion center. labbox.eu

The dimensions of the unit cell for this compound have been refined through single-crystal X-ray diffraction studies. These parameters define the size and shape of the fundamental repeating unit of the crystal. While different studies report values that are in close agreement, slight variations exist.

One study based on room-temperature X-ray measurements reported the following lattice parameters:

a = 6.7215 (2) Å

b = 10.9080 (3) Å

c = 7.1316 (2) Å

β = 91.104 (3)° unt.edu

Another investigation confirmed the monoclinic structure and provided a similar set of parameters:

a = 6.75 Å

b = 10.95 Å

c = 7.17 Å

β = 91.12°

Unit Cell Volume (V) = 530 ų labbox.eu

Lattice Parameters for this compound
ParameterValue (Study 1) unt.eduValue (Study 2) labbox.eu
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)6.7215 (2)6.75
b (Å)10.9080 (3)10.95
c (Å)7.1316 (2)7.17
β (°)91.104 (3)91.12
Volume (ų)Not provided530

The arrangement of ions and water molecules within the unit cell reveals a complex coordination environment. Each barium ion (Ba²⁺) is connected to four other barium ions, forming puckered layers that are parallel to the (010) crystallographic plane. unt.edu This linkage is facilitated by bridging atoms: each connection consists of one bridging chloride ion (Cl⁻) and one bridging water molecule. The water molecule is specifically oriented so that the oxygen atom is surrounded in an approximately tetrahedral geometry by two barium ions and its own two hydrogen atoms. unt.edu

Powder X-ray Diffraction Studies

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing crystalline materials. It is often used to confirm the identity and purity of a synthesized compound by comparing its diffraction pattern to a known standard.

The standard powder diffraction pattern for this compound has been recorded and indexed by the National Bureau of Standards (now NIST). unt.eduscribd.com This standard pattern, published in NBS Monograph 25, Section 12, provides a reference for the positions (2θ values) and intensities of the diffraction peaks. unt.edu Each peak in the pattern corresponds to a specific set of crystal lattice planes, identified by Miller indices (hkl). The process of indexing assigns the correct hkl values to each observed reflection, confirming that the pattern is consistent with the monoclinic unit cell determined by single-crystal analysis. nist.gov The well-defined, sharp peaks in such patterns indicate the good crystalline nature of the material.

Neutron Diffraction Studies on this compound

Neutron diffraction offers a powerful alternative and complement to X-ray diffraction, particularly for locating light atoms like hydrogen. Since neutrons interact with atomic nuclei rather than electron clouds, they can determine the positions of hydrogen atoms with high precision.

A neutron diffraction study of this compound confirmed the monoclinic P2₁/n structure and provided precise lattice parameters. unt.edu This study was crucial for accurately describing the orientation of the water molecules and the hydrogen bonding network within the crystal. unt.edu The findings from neutron diffraction regarding intramolecular hydrogen bonds have been a subject of scientific discussion, with some spectroscopic studies suggesting different arrangements. This highlights the importance of using multiple analytical techniques to achieve a complete understanding of complex crystal structures.

Structural Phase Transitions and Polymorphism of this compound

This compound (BaCl₂·2H₂O) itself is not known to exhibit polymorphism under standard conditions. Instead, it undergoes phase transitions primarily through dehydration upon heating, leading to the formation of lower hydrates and eventually the anhydrous salt, which in turn possesses multiple polymorphic forms.

At ambient temperature and pressure, this compound crystallizes in a monoclinic system. sdu.dkfuncmater.com Neutron powder diffraction studies have confirmed its space group as P2₁/n. bath.ac.uk The primary structural transformations are therefore not between different crystalline forms of the dihydrate but are chemical decompositions that result in new phases with different hydration states.

Thermally Induced Transitions (Dehydration)

The application of heat to this compound initiates a series of dehydration steps. These transitions are not polymorphic but represent the loss of water molecules to form distinct chemical entities.

Formation of Barium Chloride Monohydrate: Upon heating, this compound first loses one molecule of water to form barium chloride monohydrate (BaCl₂·H₂O). researchgate.net This initial dehydration step has been observed to begin at temperatures above 60°C. sdu.dk Neutron powder diffraction analysis identified the resulting monohydrate phase at 110 °C (± 10 °C), which crystallizes in the orthorhombic space group Pnma. bath.ac.uk

Formation of Anhydrous Barium Chloride: With a further increase in temperature, the monohydrate loses its remaining water of crystallization to become anhydrous barium chloride (BaCl₂). researchgate.net This second dehydration step has been reported to occur at temperatures around 121°C. chemicalbook.com The complete dehydration process can be summarized as follows: BaCl₂·2H₂O → BaCl₂·H₂O + H₂O BaCl₂·H₂O → BaCl₂ + H₂O

Under certain conditions, such as moderate vacuum, these dehydration steps can overlap, causing the dihydrate to transform directly into the anhydrous salt. researchgate.net Some studies have also suggested the existence of a barely stable hemihydrate (BaCl₂·0.5H₂O) under specific conditions. researchgate.netacademie-sciences.fr

Polymorphism of Anhydrous Barium Chloride

The anhydrous BaCl₂ resulting from the dehydration of the dihydrate is polymorphic. testbook.com It exists in at least two different crystal forms depending on the temperature. chemicalbook.com

α-BaCl₂ (Orthorhombic): At room temperature, the stable form of anhydrous barium chloride has an orthorhombic crystal structure. researchgate.net

β-BaCl₂ (Cubic): At 962°C, the orthorhombic phase transforms into a high-temperature cubic phase. chemicalbook.com

High-temperature X-ray camera observations have detailed the full transition pathway starting from the dihydrate: BaCl₂·2H₂O → BaCl₂·1H₂O → α-BaCl₂ (orthorhombic) → β-BaCl₂ (cubic). researchgate.net

Pressure-Induced Transitions

Research into pressure-induced phase transitions has primarily focused on the anhydrous form of barium chloride. When subjected to high pressures, the room-temperature orthorhombic (cotunnite-type) structure of anhydrous BaCl₂ transforms into a monoclinic post-cotunnite phase. This transition demonstrates the influence of pressure on the coordination environment of the barium ion.

The following data tables summarize the crystallographic information for this compound and its subsequent dehydration products and polymorphs.

Table 1: Crystallographic Data for Barium Chloride Hydrates

Property This compound (BaCl₂·2H₂O) Barium Chloride Monohydrate (BaCl₂·H₂O)
Crystal System Monoclinic Orthorhombic
Space Group P2₁/n Pnma
Lattice Parameters a = 6.7265(7) Åb = 10.9141(10) Åc = 7.1358(7) Åβ = 91.096(4)° a = 11.1227(4) Åb = 4.51108(15) Åc = 9.0699(3) Å

**Table 2: Polymorphic Forms of Anhydrous Barium Chloride (BaCl₂) **

Property α-Phase (Low Temperature) β-Phase (High Temperature)
Crystal System Orthorhombic Cubic
Transition Temperature Stable at room temperature Forms at 962 °C

Advanced Spectroscopic Characterization and Vibrational Analysis of Barium Chloride Dihydrate

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification and Assignment of Functional Groups

The FTIR spectrum of barium chloride dihydrate provides a detailed fingerprint of its vibrational modes. The presence of water of crystallization is clearly indicated by a broad absorption band observed between 3650 and 3250 cm⁻¹, which is characteristic of the O-H stretching vibrations within a hydrogen-bonded network. upi.edu In some studies, medium intensity O-H stretching bands are found at approximately 3963 and 3793 cm⁻¹. researchgate.net

The analysis of a this compound crystal using FTIR spectroscopy qualitatively confirms the presence of its constituent functional groups. researchgate.netijsr.net The spectrum is typically recorded in the range of 4000 to 450 cm⁻¹. researchgate.net

A comprehensive assignment of the observed vibrational frequencies is presented in the table below:

Wavenumber (cm⁻¹)AssignmentReference
3963, 3793O-H stretching researchgate.net
1611Ba-Cl stretching researchgate.netresearchgate.net
1158Ba-Cl bending researchgate.netresearchgate.net
587Cl-Cl stretching researchgate.netresearchgate.net
422Ba-Cl in-plane bending researchgate.netresearchgate.net
410.63Ba-Cl in-plane bending researchgate.net

Analysis of Water Molecule Vibrations (Asymmetric and Symmetric Stretching)

The water molecules within the crystal lattice of this compound exhibit distinct vibrational modes. The asymmetric and symmetric stretching of the O-H bonds in the water molecules are key indicators of its presence in the compound. researchgate.netresearchgate.net These vibrations confirm the existence of water of crystallization. researchgate.net The far-infrared spectra of this compound and its deuterated form have been measured to assign the bands associated with crystal water and heavy water, based on the frequency shift upon deuteration. oup.com

Investigation of Ba-Cl and Cl-Cl Vibrational Modes

The interaction between the barium and chloride ions gives rise to specific vibrational modes. A strong stretching vibration corresponding to the Ba-Cl bond is observed at 1611 cm⁻¹, with its bending band appearing at 1158 cm⁻¹. researchgate.netresearchgate.net An in-plane bending band for Ba-Cl is also identified at 422 cm⁻¹. researchgate.netresearchgate.net Furthermore, a strong peak at 587 cm⁻¹ is attributed to Cl-Cl vibrations. researchgate.netresearchgate.net In some contexts, a significant band for Ba-Cl in-plane bending is noted at 410.63 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the optical properties of materials by measuring their transmittance and absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Assessment of Optical Transmittance Properties

Single crystals of this compound have been shown to be highly transparent. researchgate.netijsr.net The optical transmittance of these crystals is studied across a wavelength range of 200 to 1100 nm. researchgate.netijsr.net Studies have revealed that this compound single crystals can exhibit a maximum transmittance of 97% in the ultraviolet region and maintain a high level of transmittance throughout the visible and near-infrared regions. researchgate.net This high level of transparency makes the material suitable for optical applications. researchgate.net The optical transmission range is a critical parameter for applications such as laser frequency conversion. researchgate.net

Determination of Cut-off Wavelength and Absorption Spectra

The UV-Vis absorption spectrum of this compound reveals important information about its electronic structure. The cut-off wavelength, which indicates the onset of significant absorption, is a key parameter. For pure this compound crystals, the cut-off region is observed at 260 nm. researchgate.net In the case of L-histidine this compound, the cut-off wavelength is found to be 215 nm, with no significant absorption in the rest of the spectrum. researchgate.net For barium chloride doped with L-alanine, the cut-off wavelength is observed at 230 nm. ijsr.net The absence of notable absorption in the visible region is a characteristic feature. researchgate.net

CompoundCut-off Wavelength (nm)Reference
This compound260 researchgate.net
L-histidine this compound215 researchgate.net
Barium chloride doped with L-alanine230 ijsr.net

Far-Infrared Spectroscopy and Lattice Dynamics

The study of the far-infrared spectrum of this compound (BaCl₂·2H₂O) provides significant insights into its lattice dynamics, particularly the vibrations involving the water molecules of crystallization and their interactions within the crystal lattice.

The far-infrared spectra of this compound and its deuterated form have been measured to assign the observed absorption bands. oup.com The bands due to the water of crystallization are identified by the frequency shifts that occur upon deuteration. oup.comoup.com

At room temperature, bands observed at 684 cm⁻¹, 555 cm⁻¹, and 525 cm⁻¹ are attributed to the water of crystallization. These bands become sharper at low temperatures without significant changes in their frequencies. oup.com Other bands at 405 cm⁻¹ and 330 cm⁻¹ show a frequency increase at lower temperatures, and new bands appear at 432 cm⁻¹ and 400 cm⁻¹. oup.com The assignment of these bands is further refined through computational analysis of the lattice vibrations. oup.com

Table 1: Experimentally Observed Far-Infrared Frequencies (cm⁻¹) of BaCl₂·2H₂O and their Assignments

Observed Frequency (cm⁻¹)Assignment
684H₂O rock
555H₂O wag
525H₂O twist
405Lattice Vibration
330Lattice Vibration
174-178Lattice Vibration (Strongest Band)
154Lattice Vibration
120Lattice Vibration
94Lattice Vibration
85Lattice Vibration
78Lattice Vibration

Source: oup.comoup.commdpi.com

To elucidate the nature of the vibrations observed in the far-infrared spectra, calculations of the optically-active lattice vibrations are performed. oup.com These calculations help in assigning the far-infrared bands more definitively. oup.com The analysis involves modeling the crystal lattice and calculating the vibrational modes that are expected to be infrared active. This theoretical approach complements the experimental data, providing a more complete picture of the lattice dynamics. oup.comresearchgate.net

Deuteration, the substitution of hydrogen with its isotope deuterium (B1214612), is a powerful technique in vibrational spectroscopy. In the case of this compound, comparing the spectra of BaCl₂·2H₂O and its deuterated analog (BaCl₂·2D₂O) is crucial for assigning the vibrational modes associated with the water molecules. oup.comresearchgate.net When hydrogen is replaced by the heavier deuterium atom, the vibrational frequencies involving these atoms decrease, following an approximate relationship where the frequency ratio is related to the square root of the reduced mass ratio. youtube.com This isotopic shift allows for the unambiguous identification of the librational modes of the water molecules (rocking, wagging, and twisting). oup.comresearchgate.net The assignment of infrared bands for both the crystalline water and heavy water is based on these frequency shifts. oup.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a valuable tool for probing the local environment of specific nuclei within a crystal lattice. For this compound, studies focusing on the chlorine and barium nuclei provide detailed information about the structure and bonding.

Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, which can be used to study the local environment around the chloride ions in solid materials.

In solid-state NMR of quadrupolar nuclei like ³⁵Cl and ³⁷Cl, the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus provides detailed information about the symmetry of the charge distribution around the nucleus. psu.eduresearchgate.net In this compound, there are two crystallographically distinct chloride sites. psu.edu

Solid-state NMR spectra, acquired under both stationary and magic-angle spinning (MAS) conditions at high magnetic fields, have been used to characterize the chlorine EFG tensors for these sites. researchgate.netacs.org The analysis of the resulting complex lineshapes allows for the determination of the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ) for each chlorine site. psu.edu These experimental results are often complemented by quantum chemical calculations, such as those using plane wave-pseudopotential density functional theory (DFT), to model the crystal lattice and calculate the EFG tensors, which aids in the assignment of the observed NMR signals to the specific crystallographic sites. researchgate.netnih.gov

Chlorine-35/37 NMR Studies

Determination of Chemical Shift (CS) Tensors

The determination of chlorine chemical shift (CS) and electric field gradient (EFG) tensors in this compound (BaCl₂·2H₂O) has been accomplished through advanced solid-state nuclear magnetic resonance (SSNMR) techniques. psu.edu Because BaCl₂·2H₂O possesses two distinct, crystallographically non-equivalent chloride sites, resolving their respective NMR parameters requires a sophisticated approach. psu.eduacs.org

Key to this determination was the acquisition of both ³⁵Cl and ³⁷Cl SSNMR spectra at multiple magnetic field strengths, specifically 11.75 T and a high field of 21.1 T. psu.edu The use of two fields is critical for separating the contributions of the quadrupolar interaction and the chemical shift anisotropy (CSA), as their effects on the NMR lineshape scale differently with the magnetic field strength. psu.edu For alkaline earth metal chlorides, the span of the chlorine CS tensor (Ω), which measures the anisotropy, can range up to 72 ± 15 ppm. psu.edu The successful analysis and extraction of the CS tensor magnitudes and their orientations relative to the EFG tensors were critically dependent on the combination of dual-field and dual-isotope (³⁵Cl and ³⁷Cl) data. psu.edu

Assignment of Multi-Site Chlorine NMR Spectra

The assignment of the observed signals in the complex, overlapping chlorine NMR spectra to the two specific crystallographic sites in this compound was a significant challenge. psu.eduacs.org This was resolved by augmenting the experimental SSNMR data with high-level quantum chemical calculations. acs.org

Plane wave-pseudopotential density functional theory (DFT), as implemented in the CASTEP (Cambridge Serial Total Energy Package) program, was employed to model the extended solid-state lattice of the compound. acs.org These calculations provided theoretical values for the chlorine EFG and nuclear magnetic shielding tensors for each of the non-equivalent chloride ion environments. acs.org By comparing the calculated tensor parameters with those extracted from the experimental spectra, a definitive assignment of the two distinct NMR signals to their corresponding structural sites in the crystal lattice was achieved. acs.org

The following table summarizes the experimentally determined ³⁵Cl SSNMR parameters for the two chloride sites in this compound.

SiteIsotropic Chemical Shift (δiso) (ppm)Quadrupolar Coupling Constant (CQ) (MHz)Asymmetry Parameter (ηQ)
Cl(1)1001.500.60
Cl(2)1051.640.81
Data sourced from Mahun, A. et al. (2021), referencing original work by Bryce, D. L. & Bultz, E. (2007). mdpi.com

Barium-137 (¹³⁷Ba) NMR Spectroscopy

Acquisition of Ultrawideline ¹³⁷Ba SSNMR Spectra

The acquisition of solid-state NMR spectra for the ¹³⁷Ba nucleus is challenging due to its low gyromagnetic ratio, low natural abundance, and large nuclear quadrupole moment, which results in extremely broad spectral lines. pascal-man.comresearchgate.net For this compound, ultrawideline ¹³⁷Ba SSNMR spectra were successfully acquired by utilizing frequency-stepped techniques at two different magnetic field strengths, 9.4 T and 21.1 T. researchgate.netscispace.com

A crucial development enabling these measurements was the application of the WURST-QCPMG (Wideband, Uniform Rate, and Smooth Truncation - Carr-Purcell-Meiboom-Gill) pulse sequence. researchgate.netscispace.com This technique allows for the rapid acquisition of high signal-to-noise ratio spectra across very wide frequency ranges. scispace.com Conducting the experiments at the ultrahigh magnetic field of 21.1 T proved particularly advantageous, as it significantly reduces the breadth of the quadrupolar-dominated spectra and shortens the required experimental time. researchgate.net High-power proton decoupling was also tested, with observable differences noted for this compound. scispace.com

Analysis of Quadrupolar and Chemical Shift Anisotropy Parameters

The analysis of the acquired ¹³⁷Ba SSNMR spectra involved analytical simulations to accurately determine the quadrupolar and chemical shift anisotropy (CSA) parameters. researchgate.net The use of data from two magnetic fields was essential to deconvolve the contributions from the second-order quadrupolar interaction and the CSA. scispace.com

The spectra are predominantly shaped by the large quadrupolar interaction. researchgate.net Through detailed line-shape analysis, the quadrupolar coupling constant (C_Q), which measures the strength of this interaction, and the quadrupolar asymmetry parameter (η_Q), which describes the deviation of the EFG tensor from axial symmetry, were extracted. In select cases, including BaCl₂·2H₂O, the barium chemical shift anisotropy tensor parameters were also obtained. researchgate.net

The following table presents the experimentally determined ¹³⁷Ba SSNMR parameters for this compound.

Isotropic Chemical Shift (δiso) (ppm)Quadrupolar Coupling Constant (CQ) (MHz)Asymmetry Parameter (ηQ)CSA Span (Ω) (ppm)
-1119.30.9575
Data sourced from Hamaed, H. et al. (2010). pascal-man.comnmr900.cafigshare.com
Correlation of EFG Tensors to Local Barium Environments

The experimentally determined ¹³⁷Ba electric field gradient (EFG) tensor parameters provide a sensitive probe of the local atomic environment around the barium nucleus. researchgate.netscispace.com These NMR parameters were correlated with the solid-state structure of this compound through consideration of its molecular symmetry and by comparison with theoretical calculations. scispace.com

First-principles calculations of the ¹³⁷Ba EFG tensors were performed using the CASTEP software to complement the experimental results. researchgate.net In this compound, the barium ion is in a nine-coordinate environment, bonded to seven chlorine atoms and two water molecules. This low-symmetry environment results in a large EFG at the barium nucleus, consistent with the measured C_Q value of 19.3 MHz. The high quadrupolar asymmetry parameter (η_Q = 0.95) further reflects the significant deviation from any local axial symmetry. pascal-man.comnmr900.cafigshare.com The strong correlation between the measured EFG parameters and the known local structure demonstrates the potential of ¹³⁷Ba SSNMR for the detailed structural characterization of barium-containing materials. researchgate.net

Proton Magnetic Resonance Studies of Structure

Early structural investigations of this compound utilized proton magnetic resonance (¹H NMR) to determine the positions of the hydrogen atoms, which could not be precisely located by the X-ray diffraction studies of the time. aip.org A study by A. A. Silvidi and J. W. McGrath in 1960 employed a Pound-Watkins spectrometer to analyze the ¹H NMR absorption spectrum from a single crystal of BaCl₂·2H₂O at room temperature. aip.orgresearchgate.net

The analysis of the spectral splittings and their dependence on the crystal's orientation in the magnetic field revealed the orientations of the proton-proton (p-p) vectors of the water molecules within the crystal lattice. aip.org The results indicated the presence of four distinct proton-proton pair orientations in the crystal. aip.orgresearchgate.net From these measurements, the internuclear distance between the protons in the water of hydration was calculated. aip.org

ParameterValue (Å)Experimental Error (Å)
Proton-Proton Distance1.58± 0.02
Data sourced from Silvidi, A. A. & McGrath, J. W. (1960). aip.org

This pioneering work was crucial in completing the structural model of this compound by accurately placing the hydrogen atoms and defining the geometry of the water of crystallization. aip.org

Compound Index

Thermal Behavior and Hydration/dehydration Mechanisms of Barium Chloride Dihydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful tools for investigating the thermal properties of materials. researchgate.net In the case of barium chloride dihydrate, these methods reveal its thermal stability and the distinct stages of its dehydration.

Determination of Thermal Stability

This compound exhibits good thermal stability at ambient temperatures. akshyachemicals.com TGA studies show that there is no significant weight loss up to 90°C, indicating that the compound is stable and does not readily lose its water of hydration below this temperature. researchgate.net The crystal structure remains intact, and the water molecules are retained within the lattice. However, as the temperature increases beyond this point, the dehydration process begins.

Table 1: Thermal Stability of this compound

Temperature Range Observation
Below 90°C No significant weight loss, thermally stable researchgate.net
Above 90°C Onset of dehydration researchgate.net

Analysis of Dehydration Processes

The dehydration of this compound does not occur in a single step but rather through a sequential loss of water molecules. Upon heating, it first transforms into barium chloride monohydrate (BaCl₂·H₂O) and subsequently into anhydrous barium chloride (BaCl₂). brainly.comchemicalbook.com

The process can be represented by the following balanced equations:

BaCl₂·2H₂O → BaCl₂·H₂O + H₂O

BaCl₂·H₂O → BaCl₂ + H₂O

TGA and DTA curves clearly illustrate these two distinct dehydration steps. The first stage, the conversion from dihydrate to monohydrate, is observed to begin above 55°C and is marked by an initial weight loss. wikipedia.org A more significant mass change of approximately 7.89% is noted around 150°C, corresponding to the loss of the first water molecule. researchgate.net The second stage, the dehydration of the monohydrate to the anhydrous form, occurs at a higher temperature, typically above 121°C. chemicalbook.comwikipedia.org These transitions are represented by endothermic peaks in the DTA curve, indicating that energy is absorbed during the removal of water molecules.

Table 2: Dehydration Stages of this compound

Dehydration Step Product Onset Temperature
BaCl₂·2H₂O → BaCl₂·H₂O Barium chloride monohydrate > 55°C wikipedia.org
BaCl₂·H₂O → BaCl₂ Anhydrous barium chloride > 121°C wikipedia.org

It is important to note that under certain conditions, such as moderate vacuum, the dehydration steps may overlap, leading to a direct conversion from the dihydrate to the anhydrous salt. researchgate.net

Dehydration Kinetics Studies

The study of dehydration kinetics provides insights into the rate and mechanism of the water loss from this compound. These studies often employ both isothermal (constant temperature) and non-isothermal (programmed heating rate) methods.

Isothermal and Non-Isothermal Kinetic Models

The dehydration kinetics of this compound have been analyzed using various kinetic models. umbc.edu Non-isothermal studies, where the sample is heated at a constant rate, have shown that the dehydration process for both stages (dihydrate to monohydrate and monohydrate to anhydrous) can be described by a random nucleation and subsequent growth mechanism. researchgate.netresearchgate.net The Avrami-Erofe'ev equation is often used to model this type of solid-state reaction. umbc.eduresearchgate.net

In isothermal studies, where the temperature is held constant, the rate of dehydration is measured over time. These investigations have also contributed to understanding the reaction mechanism. For instance, microscopic observation of the reaction interface on single crystals of this compound during isothermal dehydration has provided detailed information about the process. acs.org

Different kinetic models, such as those based on diffusion or interfacial advancement, have been applied to analyze the data obtained from both isothermal and non-isothermal experiments. redalyc.org The choice of the most appropriate model often depends on the specific experimental conditions.

Influence of Environmental Parameters on Reaction Rates

The rate of dehydration of this compound is significantly influenced by environmental parameters, particularly the surrounding water vapor pressure and temperature. umbc.edusci-hub.st

An increase in water vapor pressure in the surrounding atmosphere generally leads to a decrease in the dehydration rate. umbc.edu This is because the presence of water vapor creates a back pressure that opposes the release of water molecules from the crystal lattice. Studies have shown that below a certain critical water vapor pressure, the dehydration proceeds directly to the anhydrous form without the formation of the crystalline monohydrate intermediate. umbc.edu

Temperature is another critical factor. As expected from kinetic theory, an increase in temperature increases the rate of dehydration. umbc.edu The relationship between temperature and the reaction rate constant is typically described by the Arrhenius equation.

Vapor Pressure Studies of Hydrated Barium Chloride

Vapor pressure measurements of hydrated salts like barium chloride provide fundamental thermodynamic data about their dehydration processes. Studies have been conducted to measure the vapor pressure of water over both this compound and barium chloride monohydrate at various temperatures. acs.orgresearchgate.net

These studies typically involve placing the hydrated salt in an evacuated apparatus and measuring the equilibrium water vapor pressure at different temperatures. acs.orgacs.org The data obtained can be used to calculate thermodynamic quantities such as the enthalpy of dehydration. For the dehydration of the dihydrate and monohydrate, the enthalpies have been determined to be approximately 59 ± 2 kJ·mol⁻¹ and 56 ± 3 kJ·mol⁻¹, respectively. acs.orgresearchgate.net

The relationship between vapor pressure and temperature is often represented by plotting the logarithm of the vapor pressure against the reciprocal of the absolute temperature, which typically yields a linear relationship as described by the Clausius-Clapeyron equation. acs.org These vapor pressure studies are crucial for understanding the stability of the different hydrates under various temperature and humidity conditions.

Table 3: Enthalpies of Dehydration for Hydrated Barium Chloride

Dehydration Reaction Enthalpy of Dehydration (kJ·mol⁻¹)
BaCl₂·2H₂O → BaCl₂·H₂O + H₂O 59 ± 2 acs.orgresearchgate.net
BaCl₂·H₂O → BaCl₂ + H₂O 56 ± 3 acs.orgresearchgate.net

Measurement of Water Vapor Pressures over Hydrates

The thermal dehydration of this compound (BaCl₂·2H₂O) involves the sequential removal of water molecules, forming barium chloride monohydrate (BaCl₂·H₂O) and subsequently anhydrous barium chloride (BaCl₂). The equilibrium water vapor pressure is a critical parameter in understanding the thermodynamics of these dehydration steps.

Research has been conducted to measure the equilibrium decomposition pressures at various temperatures for the hydrates of barium chloride. In one such study, vapor pressures of water over both the monohydrate and dihydrate of barium chloride were measured in an evacuated glass apparatus at temperatures ranging from 17 °C to 72 °C. acs.org To ensure accuracy, equilibrium was approached from both higher and lower pressures. acs.org The results indicated that the vapor pressures for the dihydrate were slightly lower than some previously published values, while the pressures for the monohydrate were significantly lower than those listed in the International Critical Tables, though they did confirm other published data. acs.org

Another experimental approach involved a transpiration method, modified for continuous monitoring of the gas composition by measuring its thermal conductivity. researchgate.net This technique allowed for unattended measurements of the equilibrium decomposition pressures. researchgate.net The difficulty in achieving equilibrium for barium chloride hydrates has been noted by researchers, suggesting that experimental methods can significantly influence the results. researchgate.net

The following table presents the measured water vapor pressures over this compound and monohydrate at various temperatures as reported in a detailed study.

Table 1: Water Vapor Pressure of Barium Chloride Hydrates

Temperature (°C) Vapor Pressure over BaCl₂·2H₂O (kPa) Vapor Pressure over BaCl₂·H₂O (kPa)
17.1 1.15 ± 0.04 0.51 ± 0.04
25.0 1.99 ± 0.04 0.91 ± 0.04
35.0 3.84 ± 0.04 1.83 ± 0.04
45.0 6.91 ± 0.04 3.48 ± 0.04
55.0 11.72 ± 0.07 6.29 ± 0.07
65.0 18.92 ± 0.13 10.79 ± 0.13
72.0 26.5 ± 0.3 15.9 ± 0.3

Data sourced from the Journal of Chemical & Engineering Data. acs.org

Determination of Enthalpies of Dehydration

The enthalpy of dehydration (ΔHdehyd) represents the energy required to remove the water of crystallization from a hydrated salt. This thermodynamic quantity can be determined from the temperature dependence of the equilibrium water vapor pressure using the Clausius-Clapeyron equation.

For the dehydration of this compound to barium chloride monohydrate, and the subsequent dehydration of the monohydrate to the anhydrous salt, the enthalpies have been experimentally determined. From the vapor pressure measurements conducted between 17 °C and 72 °C, the enthalpy of dehydration for this compound (BaCl₂·2H₂O → BaCl₂·H₂O + H₂O) was calculated to be 59 ± 2 kJ·mol⁻¹. acs.orgacs.org For the dehydration of the monohydrate (BaCl₂·H₂O → BaCl₂ + H₂O), the enthalpy of dehydration was found to be 56 ± 3 kJ·mol⁻¹. acs.orgacs.org

These values quantify the energy input needed to break the bonds between the water molecules and the barium chloride crystal lattice for each step of the dehydration process.

Table 2: Enthalpies of Dehydration for Barium Chloride Hydrates

Dehydration Reaction Enthalpy of Dehydration (kJ·mol⁻¹)
BaCl₂·2H₂O (s) → BaCl₂·H₂O (s) + H₂O (g) 59 ± 2
BaCl₂·H₂O (s) → BaCl₂ (s) + H₂O (g) 56 ± 3

Data sourced from the Journal of Chemical & Engineering Data and ResearchGate. acs.orgacs.orgresearchgate.net

Thermodynamic Equilibria of Barium Chloride Hydrates

The system of barium chloride and water involves several hydrated forms, primarily the dihydrate (BaCl₂·2H₂O), the monohydrate (BaCl₂·H₂O), and a less stable hemihydrate (BaCl₂·½H₂O). researchgate.net The thermal behavior and phase transitions are governed by temperature and water vapor pressure.

The dehydration of this compound typically proceeds in a stepwise manner. researchgate.net When heated, it first loses one molecule of water to form the monohydrate. Upon further heating, the monohydrate loses its remaining water to become anhydrous barium chloride. acs.org However, under certain conditions, such as moderate vacuum, the dehydration steps can overlap, leading to a direct conversion from the dihydrate to the anhydrous form. researchgate.net

The complete phase diagram for the H₂O–BaCl₂ system has been critically assessed to provide a consistent set of optimized equations for the water pressure within the biphasic regions. researchgate.net This work suggests that the hemihydrate is only marginally stable, and its formation from the monohydrate and anhydrous salt is primarily driven by entropy. researchgate.net

The equilibria between the different hydrated phases can be represented as follows:

BaCl₂·2H₂O (s) ⇌ BaCl₂·H₂O (s) + H₂O (g)

BaCl₂·H₂O (s) ⇌ BaCl₂ (s) + H₂O (g)

The stability of each hydrate (B1144303) is dependent on the surrounding temperature and water vapor partial pressure. For instance, at room temperature, the dihydrate is the stable form. wikipedia.org As the temperature increases or the water vapor pressure decreases, the equilibrium shifts towards the less hydrated forms. Thermoanalytical studies using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) can reveal the temperatures at which these dehydration steps occur. researchgate.net DTA experiments have shown that under slow heating rates, distinct endothermic peaks can be observed for the different dehydration steps, whereas rapid heating can cause these peaks to overlap. researchgate.net

Theoretical and Computational Chemistry Studies of Barium Chloride Dihydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various aspects of barium chloride dihydrate.

DFT calculations are instrumental in modeling the extended solid lattice of this compound. These calculations can predict the crystal structure and the precise positions of atoms within the unit cell. For instance, first-principles calculations within the DFT framework have been used to determine equilibrium fractionation factors of chlorine isotopes in chloride-bearing minerals, including this compound. doi.org Such models are crucial for understanding the macroscopic properties of the crystal, which arise from the arrangement of and interactions between the constituent ions and water molecules in the solid state. The accuracy of these models is often validated by comparing the calculated structural parameters with experimental data obtained from techniques like neutron diffraction. nih.gov

DFT calculations are particularly valuable for determining the electric field gradient (EFG) and nuclear magnetic shielding tensors at the locations of atomic nuclei within the crystal lattice. acs.orgacs.org These tensors are fundamental to interpreting data from nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR) spectroscopy.

For this compound, DFT calculations have been employed to compute the chlorine EFG and nuclear magnetic shielding tensors. acs.org This has been instrumental in assigning the two distinct chlorine sites observed in the chlorine NMR spectra of the compound. acs.orgacs.org The calculations provide a direct link between the local molecular and electronic structure and the NMR interaction tensors. acs.org Similarly, first-principles calculations of the ¹³⁷Ba EFG tensors have been performed using software like CASTEP, which utilizes DFT. acs.orgacs.org These theoretical results are then correlated with experimental data from ¹³⁷Ba solid-state NMR spectroscopy to understand the local environment of the barium ions. acs.orgacs.org The sensitivity of the ¹³⁷Ba EFG tensor parameters to the barium environment highlights the potential of combining experimental and theoretical approaches for structural characterization. acs.org

Table 1: Comparison of Experimental and Theoretical NMR Parameters for Barium-Containing Compounds This table includes data for this compound and other barium compounds to provide context for the accuracy of the theoretical methods.

CompoundExperimental C_Q (¹³⁷Ba) (MHz)Theoretical C_Q (¹³⁷Ba) (MHz)Experimental η_QTheoretical η_Q
This compoundValue not explicitly provided in snippetsValue not explicitly provided in snippetsValue not explicitly provided in snippetsValue not explicitly provided in snippets
Barium Nitrate7.0Value not explicitly provided in snippetsValue not explicitly provided in snippetsValue not explicitly provided in snippets
Barium CarbonateValue not explicitly provided in snippetsValue in good agreement with experiment scispace.comValue not explicitly provided in snippets0.06 scispace.com
Barium Chlorate MonohydrateValue not explicitly provided in snippetsValue in excellent agreement with experiment scispace.comValue not explicitly provided in snippetsSlightly higher than experiment scispace.com
Anhydrous Barium ChlorideValue not explicitly provided in snippetsValue not explicitly provided in snippetsValue not explicitly provided in snippetsValue not explicitly provided in snippets
Barium Hydrogen Phosphate (B84403)28.8Value not explicitly provided in snippetsValue not explicitly provided in snippetsValue not explicitly provided in snippets
Note: C_Q represents the quadrupolar coupling constant and η_Q represents the asymmetry parameter. While the provided search results mention these calculations were performed for this compound, specific numerical values were not always available in the snippets.

Molecular Dynamics Simulations (Specific to Barium Ion Hydration, not general BaCl₂ dihydrate)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. While not focused on the solid dihydrate, MD simulations provide significant insights into the behavior of the barium ion in aqueous solutions, which is relevant to understanding its hydrated state within the crystal.

Ab initio molecular dynamics (AIMD) simulations, particularly those using advanced functionals like the strongly constrained and appropriately normed (SCAN) meta-GGA, have been shown to accurately reproduce experimental results for the hydration of the Ba²⁺ ion. researchgate.netnih.gov These simulations have revealed that the first hydration shell of the barium ion is flexible, with the coordination number fluctuating between 8 and 9. researchgate.net The average distance between the Ba²⁺ ion and the oxygen atoms of the surrounding water molecules has been determined to be around 2.79 to 2.88 Å. researchgate.netnih.gov Classical MD simulations have also been employed, using force fields optimized with quantum mechanical data, to study the hydration structure and dynamics of the barium ion. nih.gov These simulations have helped to identify the preferential geometry of the water molecules in the first hydration shell, often a bicapped trigonal prism for an 8-fold coordination. researchgate.net

Table 2: Structural and Dynamical Properties of Hydrated Ba²⁺ from Molecular Dynamics Simulations

PropertyValueMethod
Ba²⁺-O Distance (First Hydration Shell)2.79 ÅSCAN/MM MD researchgate.net
Ba²⁺-O Distance (First Hydration Shell)2.88 ÅAIMD nih.gov
Coordination NumberFluctuating between 8 and 9AIMD researchgate.net
Preferred Geometry (8-fold coordination)Bicapped trigonal prism (BTP)QM/MM MD researchgate.net
Stretching Frequency232.21 cm⁻¹SCAN/MM MD researchgate.net
Note: These values pertain to the hydrated barium ion in solution, not the solid dihydrate.

Correlation of Theoretical and Experimental Spectroscopic Data

A key aspect of computational studies is the correlation of theoretical calculations with experimental spectroscopic data. This synergy allows for a more robust interpretation of experimental results and provides a validation for the theoretical models used.

In the context of this compound, DFT calculations of EFG and nuclear magnetic shielding tensors have been crucial for the assignment of the two-site chlorine NMR spectra. acs.orgacs.org The calculated parameters are compared with those obtained from the analysis of experimental NMR powder patterns. acs.orgacs.org For instance, the quadrupolar coupling constants (C_Q) and asymmetry parameters (η_Q) derived from simulations of ¹³⁷Ba SSNMR spectra are matched with experimental values obtained at different magnetic field strengths to accurately characterize the barium sites. acs.orgscispace.com

Furthermore, theoretical calculations of vibrational frequencies using methods like DFT can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This allows for the precise assignment of vibrational modes to specific bonds and motions within the crystal, such as the stretching and bending of water molecules and the vibrations of the Ba-Cl bonds. researchgate.net Discrepancies between theoretical and experimental values can sometimes point to dynamic effects in the crystal, such as the librational motion of water molecules, which may not be fully captured in static calculations. scispace.com

Solution Chemistry and Thermodynamics of Barium Chloride Dihydrate Systems

Thermodynamic Properties of Aqueous Barium Chloride Solutions

Heat Capacity and Entropy of Barium Chloride Dihydrate

The thermodynamic properties of this compound (BaCl₂·2H₂O), specifically its heat capacity and entropy, have been determined through calorimetric measurements. Research conducted over a range of temperatures, from as low as 15 K up to 300 K, has provided a detailed understanding of these properties. acs.orgacs.org The standard molar entropy (S°) for solid BaCl₂·2H₂O has been established based on these heat capacity measurements.

One significant study measured the heat capacity of BaCl₂·2H₂O from 15 to 300°K. acs.org The data from such measurements are crucial for calculating the entropy of the compound. The entropy of the barium ion (Ba²⁺) itself was also derived from this work, which involved measuring the heat of solution of the dihydrate. acs.orgcambridge.org A consistent set of thermochemical property values for BaCl₂·2H₂O and related barium compounds has been compiled, providing a reliable basis for thermodynamic calculations.

Below is a table summarizing the molar heat capacity of this compound at various temperatures as determined in historical studies. acs.org

Molar Heat Capacity of BaCl₂·2H₂O

Temperature (K) Molar Heat Capacity (cal/mole)
15 1.34
20 2.89
25 4.90
30 7.03
40 11.20
50 14.85
60 17.85
70 20.33
80 22.45
90 24.30
100 25.95
120 28.90
140 31.45
160 33.70
180 35.70
200 37.50
220 39.20
240 40.80
260 42.40
280 43.90

This interactive table is based on data from Brown, O.L.I., Smith, W.V., & Latimer, W.M. (1936). acs.org

The standard entropy for BaCl₂·2H₂O at 298.15 K is a key value derived from these heat capacity data. acs.org

Solubility in Multicomponent Aqueous Systems (e.g., Na-K-Ca-Ba-Cl-H₂O System)

The solubility of this compound is markedly affected by the presence of other electrolytes in an aqueous solution. In complex brines, such as the Na-K-Ca-Ba-Cl-H₂O system, interactions between the various ions play a critical role in determining the saturation point of BaCl₂·2H₂O. researchgate.netacs.org The presence of other chloride salts (NaCl, KCl, CaCl₂) introduces a common ion effect, which generally decreases the solubility of barium chloride.

Research into these multicomponent systems is vital for applications in geochemistry and industrial processes where high-salinity brines are encountered. researchgate.netonepetro.org Studies have focused on measuring the solubility of this compound in these complex systems to develop and validate thermodynamic models. researchgate.netacs.org For instance, the solubility of BaCl₂·2H₂O has been determined in the Na-K-Ca-Ba-Cl-H₂O system to calculate specific interaction parameters for predictive models. researchgate.net

Prediction of Solubility at High Concentrations

Accurately predicting the solubility of this compound in concentrated multicomponent systems requires sophisticated thermodynamic models that go beyond simple solubility product principles. researchgate.net The Pitzer ion-interaction model is a widely used and effective approach for this purpose. researchgate.netwikipedia.orgrsc.org This model extends the Debye-Hückel theory by incorporating virial coefficients to account for the specific interactions between different ions at high ionic strengths. wikipedia.org

The Pitzer equations utilize a set of empirically derived parameters that describe the interactions between various ion pairs (e.g., Ba²⁺-Cl⁻, Na⁺-Cl⁻) and triplets in the solution. researchgate.netrsc.org Researchers have derived Pitzer's ion interaction parameters for aqueous barium chloride as a function of temperature by fitting experimental data, such as osmotic coefficients and enthalpy values. researchgate.net These parameters, once determined for all binary and ternary subsystems, can be used to accurately predict the solubility of BaCl₂·2H₂O in the entire Na-K-Ca-Ba-Cl-H₂O system, even at high concentrations. researchgate.netacs.org The successful application of this model demonstrates that the solubility of this compound in such complex systems can be reliably predicted. researchgate.net

Advanced Material Science Research Incorporating Barium Chloride Dihydrate

Role as a Precursor in Advanced Material Development

Barium chloride dihydrate serves as a crucial precursor in the synthesis of various advanced materials, particularly in sectors that demand high chemical precision like electronics and specialty glass manufacturing. pmarketresearch.com Its role is fundamental in producing other barium-based compounds and materials where purity and specific crystalline structures are paramount. pmarketresearch.compubcompare.ai

One of the most significant applications is in the production of ultra-pure barium titanate (BaTiO₃), a dielectric material essential for manufacturing multilayer ceramic capacitors (MLCCs). pmarketresearch.com These components are indispensable in modern electronics, including smartphones, electric vehicles, and IoT devices. pmarketresearch.com The growing demand for smaller, higher-capacity capacitors necessitates the use of high-purity this compound to meet stringent performance and miniaturization standards. pmarketresearch.com Japan, for instance, has classified high-purity this compound as a "key material for semiconductor manufacturing," underscoring its strategic importance. pmarketresearch.com

Beyond capacitors, the compound is used as an intermediate in the production of molecular catalyst sieves. usitc.gov It also plays a role in the development of luminescent materials and has potential applications in quantum dot research. pubcompare.ai In the glass and ceramics industry, barium oxide derived from this compound enhances the refractive index of optical glasses and reduces porosity in ceramic glazes. pmarketresearch.com

Synthesis of Barium Salts and Other Inorganic Materials

As an inexpensive and highly soluble salt of barium, this compound is a common starting point in the laboratory for synthesizing other barium compounds. chemicalbook.comwikipedia.org It readily participates in precipitation reactions, making it an ideal reactant for creating insoluble barium salts. vedantu.com

The synthesis process typically involves dissolving this compound in water and reacting it with a solution containing the desired anion. A well-known example is its use as a test for sulfate (B86663) ions, where it reacts to form a dense white precipitate of barium sulfate (BaSO₄). wikipedia.orgvedantu.com

Reaction to form Barium Sulfate: BaCl₂(aq) + Na₂SO₄(aq) → BaSO₄(s) + 2NaCl(aq) vedantu.com

This same principle is applied to manufacture a range of other barium salts. For instance, it is used in the production of barium chromate (B82759) (BaCrO₄) and barium fluoride (B91410) (BaF₂). chemicalbook.com It can also react with sodium hydroxide (B78521) to produce barium hydroxide or with sodium oxalate (B1200264) to precipitate barium oxalate. wikipedia.org Industrially, it is prepared from barium carbonate or through a two-step process from barite (barium sulfate), which is then reacted with hydrochloric acid to yield the hydrated form. uomustansiriyah.edu.iqchemicalbook.com

Development of Non-linear Optical (NLO) Materials (e.g., L-Histidine this compound)

A significant area of advanced research involves the use of this compound in creating semi-organic non-linear optical (NLO) materials. researchgate.netresearchgate.net These materials are sought after for applications in frequency conversion and optical signal processing due to their large nonlinearity and high resistance to laser-induced damage. researchgate.net

A prime example is L-Histidine this compound (LHBC), a semi-organic NLO crystal. researchgate.netcore.ac.uk LHBC crystals are grown from an aqueous solution of L-histidine and this compound using the slow solvent evaporation method at room temperature. researchgate.netresearchgate.netsigmaaldrich.com The resulting crystals combine the high optical nonlinearity of the organic L-histidine with the favorable thermal and mechanical properties of the inorganic barium chloride. researchgate.net

Research findings have highlighted the promising characteristics of LHBC for NLO applications. researchgate.net

Research Findings on L-Histidine this compound (LHBC)
PropertyFindingSource
Crystal StructureOrthorhombic crystal structure with space group P222. researchgate.net
Thermal StabilityThe crystal is thermally stable up to 269°C. researchgate.netresearchgate.net
Second Harmonic Generation (SHG) EfficiencyThe SHG conversion efficiency is approximately 0.8 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. researchgate.net
CharacterizationThe presence of functional groups is identified through Fourier Transform Infrared Spectroscopy (FTIR), and crystallinity is confirmed by X-ray powder diffraction. researchgate.netresearchgate.net

The development of LHBC and similar amino acid-barium chloride compounds demonstrates the potential of using this compound to engineer novel crystalline materials for advanced optical technologies. sigmaaldrich.com

Applications in Semiconducting Materials (Enhancing Electrical Performance)

Research has been conducted on composite polymer electrolytes made by adding this compound to a poly(vinyl alcohol) (PVA) and poly(4-styrenesulphonic acid) (PSSA) system. ias.ac.inbohrium.com The addition of the barium salt was found to have a positive effect on ionic motion within the polymer. ias.ac.in

Properties of PSSA–PVA–BaCl₂·2H₂O Polymer Electrolyte
CharacteristicObservationSource
Conduction MechanismThe transference number was measured to be between 0.88 and 0.96, indicating that conduction is predominantly ionic. ias.ac.in
Structural EffectThe incorporation of BaCl₂·2H₂O affects the phase structure of the polymer, leading to a semi-crystalline nature. ias.ac.in
Complex FormationSpectroscopic analysis confirms complex formation between the salt and the host polymer system. ias.ac.in

Furthermore, as a precursor to barium titanate for MLCCs, this compound plays an indirect but critical role in the semiconductor and electronics industries. pmarketresearch.com The high performance of these capacitors is essential for the stable operation of countless electronic devices. pmarketresearch.com

Environmental Research and Remediation Applications Chemical Mechanisms

Sulfate (B86663) Removal Methodologies

The high concentration of sulfate ions in industrial effluents, such as those from mining and pigment production, presents a significant environmental challenge. Barium chloride dihydrate is a key chemical in precipitation- and adsorption-based methods for sulfate removal due to the extremely low solubility of barium sulfate. The fundamental chemical reaction governing this process is:

BaCl₂(aq) + SO₄²⁻(aq) → BaSO₄(s) + 2Cl⁻(aq)

This precipitation reaction can achieve nearly 100% efficiency in sulfate removal, converting the dissolved sulfate into a solid, commercially valuable precipitate of barium sulfate. inderscienceonline.com While direct precipitation is effective, recent research has focused on developing modified sorbents to enhance efficiency, reduce costs, and minimize potential secondary contamination. barysun.com

To improve the practical application of barium for sulfate removal, researchers have developed various sorbents modified with barium chloride. This approach immobilizes barium ions on the surface of a solid support material, creating an active site for sulfate adsorption and precipitation. Clays and other natural materials are often used as supports due to their low cost and high surface area.

Barium-Modified Kaolin (B608303): Jordanian kaolin clay has been successfully modified with barium chloride to create an effective sorbent for sulfate in industrial wastewater. inderscienceonline.comusgs.govregulations.gov The modification process typically involves washing the raw kaolin, treating it with a sodium chloride solution, and then mixing it with a barium chloride solution for several hours. usgs.gov This process leads to the adsorption of BaCl₂ onto the kaolin surface. usgs.gov Characterization using Fourier-transform infrared spectroscopy (FTIR) shows a significant band corresponding to Ba-Cl bending, confirming the presence of barium chloride on the modified kaolin. usgs.gov Importantly, this modification does not alter the basic structure of the kaolin, indicating a physical interaction. usgs.gov

Other Barium-Modified Sorbents: Beyond kaolin, other materials have been modified with barium chloride for sulfate removal:

Attapulgite (B1143926) Clay: This clay, when modified with BaCl₂, has shown effective removal of sulfates from acid mine drainage (AMD). scielo.br

Analcime and Zeolites: Natural and commercial zeolites, such as analcime and ZSM-5, have been used as precursors for sorbent materials modified with barium. cdc.goviaea.org Acid-washing the analcime prior to barium modification was found to significantly enhance its sulfate sorption capacity. cdc.goviaea.org

Carbon Residues: Carbon residue from biomass gasification has also been modified with barium chloride, among other chemicals, to serve as a sorbent for sulfate ions. who.int

The development of these sorbents aims to create efficient, low-cost, and easily separable materials for treating sulfate-contaminated water. barysun.comregulations.gov

Understanding the adsorption isotherms and kinetics is crucial for optimizing the design and operation of sulfate removal systems using barium-modified sorbents.

Adsorption Isotherms: Adsorption isotherms describe how the sulfate ions distribute between the liquid phase and the solid sorbent surface at equilibrium. Studies on barium-modified sorbents have tested various isotherm models:

Freundlich, Temkin, and Dubinin-Radushkevich Models: The adsorption of sulfate on BaCl₂-modified Jordanian kaolin was found to correlate well with these models. inderscienceonline.comregulations.gov

Temkin Model: This model provided a good fit for sulfate adsorption on BaCl₂-modified attapulgite clay, suggesting chemisorption is a key mechanism. scielo.br

Bi-Langmuir Model: For barium-modified acid-washed analcime, the Bi-Langmuir model gave the best correlation, indicating monolayer adsorption onto a surface with two different types of adsorption sites. cdc.goviaea.org

The maximum adsorption capacity (qₘ) of BaCl₂-modified kaolin has been estimated to be as high as 85.08 mg/g, highlighting its significant potential for sulfate adsorption. regulations.gov

Adsorption Kinetics: Kinetic studies reveal the rate at which sulfate is removed from solution, providing insight into the controlling mechanisms of the adsorption process.

Pseudo-First-Order and Intraparticle Diffusion Models: The kinetics of sulfate adsorption on BaCl₂-modified kaolin were well-described by these models. inderscienceonline.comregulations.gov

Pseudo-Second-Order Model: This model was found to best describe the sulfate sorption process onto barium-modified analcime and attapulgite clay. scielo.brcdc.goviaea.org The fit to this model often suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the sorbent and sorbate.

The table below summarizes key findings from kinetic and isotherm studies on various barium-modified sorbents.

Sorbent MaterialBest Fit Isotherm Model(s)Best Fit Kinetic Model(s)Maximum Adsorption Capacity (qₘ)Reference
BaCl₂ Modified Jordanian KaolinFreundlich, Temkin, D-RPseudo-First-Order, Intraparticle Diffusion85.08 mg/g inderscienceonline.comregulations.gov
BaCl₂ Modified Attapulgite ClayTemkinPseudo-Second-OrderNot Specified scielo.br
Ba-Modified Acid Washed AnalcimeBi-LangmuirPseudo-Second-Order13.7 mg/g cdc.goviaea.org

Treatment of Radioactive Wastewater and Specific Pollutants

This compound plays a crucial role in the treatment of specific types of radioactive wastewater, particularly those containing radium (Ra). barysun.com This application is especially relevant in the context of uranium mining and milling effluents, which can contain significant concentrations of radium isotopes (e.g., Radium-226). regulations.govnih.goviaea.org

The primary chemical mechanism for radium removal is co-precipitation . regulations.goviaea.org Radium and barium are both alkaline earth metals and share similar chemical properties. When soluble barium chloride is added to wastewater containing both sulfate (SO₄²⁻) and radium (Ra²⁺) ions, barium sulfate (BaSO₄) precipitates. Due to their chemical similarity and ionic radii, radium ions can substitute for barium ions in the barium sulfate crystal lattice. regulations.gov This process, known as isomorphous replacement, forms a mixed solid, Ba(Ra)SO₄, effectively removing the radioactive radium from the liquid phase. regulations.govnih.gov

This co-precipitation method is considered a classic and highly effective technique in the uranium industry. regulations.govnih.gov Research has shown that radium removal efficiencies can consistently exceed 90-95%. regulations.govresearchgate.net The process is relatively simple to operate, and its effectiveness can be influenced by factors such as pH, reagent dosage, and contact time. regulations.gov Studies on acidic uranium effluent have shown that a barium chloride concentration of 5-10 mg/L can be sufficient to reduce radium to discharge standards, with a stirring time of 20-30 minutes being adequate for the co-precipitation reaction to occur. regulations.gov The process is often combined with the addition of lime to adjust the pH, which also helps precipitate other contaminants like uranium and thorium. regulations.gov

Beyond radium, barium chloride is also generally noted for its use in removing other specific pollutants, such as heavy metals, through coagulation and sedimentation processes. barysun.com

Bioavailability Studies and Transport Mechanisms (Chemical Perspective)

From a chemical perspective, the environmental transport and bioavailability of barium are intrinsically linked to its speciation, which is dictated by the surrounding geochemical conditions. cdc.gov this compound is highly soluble in water, meaning that upon release into an aquatic environment, it dissociates into Ba²⁺ and Cl⁻ ions. barysun.comccme.ca The Ba²⁺ ion is the bioavailable form that can be taken up by organisms.

However, the transport and bioavailability of barium in most natural environments are significantly limited by chemical reactions that convert the soluble Ba²⁺ ion into insoluble forms. cdc.govwho.intinchem.org The most critical of these reactions is precipitation with sulfate ions (SO₄²⁻), which are naturally present in many surface and groundwaters, to form barium sulfate (BaSO₄). who.intwho.int

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Barium sulfate is extremely insoluble in water (solubility of approximately 0.0024 g/L at 20°C) and is therefore not bioavailable. who.int Similarly, in environments with sufficient carbonate ions (CO₃²⁻), barium can precipitate as barium carbonate (BaCO₃), which also has very low water solubility. cdc.govwho.int

The environmental fate of barium is thus a dynamic equilibrium influenced by:

pH: The solubility of most barium salts, except for barium sulfate, increases with decreasing pH (more acidic conditions). ccme.ca

Anion Presence: The concentration of sulfate and carbonate ions is a primary control on the concentration of dissolved, bioavailable barium. cdc.govrivm.nl

Adsorption: Barium ions can adsorb onto soil and sediment particles, particularly onto metal oxides and hydroxides, which reduces their mobility in the environment. cdc.govwho.int

Therefore, while a direct release of barium chloride can introduce bioavailable barium, its persistence in a bioavailable form is often short-lived in environments containing common anions like sulfate. who.int The primary transport mechanism for barium in the environment is often as solid particulate matter (e.g., suspended BaSO₄ particles) rather than as a dissolved ion. inchem.org Bioavailability studies show that the uptake of barium by plants and soil invertebrates is strongly related to the exchangeable and pore-water concentrations of barium, which are in turn controlled by these solubility and adsorption equilibria. researchgate.net

Advanced Analytical Chemistry Methodologies Involving Barium Chloride Dihydrate

Development of Analytical Reagents and Assays

Barium chloride dihydrate is a fundamental component in the formulation of various analytical reagents. Its primary role is to act as a source of barium ions, which are effective precipitating agents for specific ions in solution. toptionchem.com The development of these reagents often involves dissolving a precise amount of this compound in deionized water, sometimes with other components to control pH or enhance the reaction. iteh.aiepa.gov

One significant area of application is in colorimetric assays. For instance, in the automated colorimetric determination of sulfate (B86663), a reagent containing this compound and methylthymol blue is used. epa.gov The barium ions react with sulfate ions to form barium sulfate, and the unreacted barium forms a colored complex with the methylthymol blue indicator. The absorbance of this complex is then measured to determine the sulfate concentration. epa.gov

Research has also focused on using barium chloride in titrimetric methods. In one such method for sulfate determination, an excess of a standard barium chloride solution is added to the sample to precipitate the sulfate. metrohm.com The remaining unreacted barium ions are then back-titrated with a chelating agent like ethylenediaminetetraacetic acid (EDTA). metrohm.com This approach allows for accurate quantification of the original sulfate concentration. The development of such assays requires careful selection of indicators, such as Metalphthalein-screened indicator, and precise pH control to ensure a sharp and accurate endpoint. acs.org

Specific Applications in Ion Detection (e.g., Sulfate Ion Test)

The most common and well-established application of this compound in analytical chemistry is the qualitative and quantitative detection of sulfate ions (SO₄²⁻). chemicalbook.comnetascientific.com This test is based on the reaction between barium ions and sulfate ions in an acidic solution to form a dense white precipitate of barium sulfate (BaSO₄), which is highly insoluble in water and acidic media. termodinamica.cl

The chemical reaction is as follows:

BaCl₂(aq) + SO₄²⁻(aq) → BaSO₄(s) + 2Cl⁻(aq)

For qualitative analysis, the formation of this white precipitate upon the addition of barium chloride solution to a sample acidified with hydrochloric acid is a positive indication of the presence of sulfate ions. netascientific.com

For quantitative analysis, this precipitation reaction forms the basis of gravimetric analysis. toptionchem.com A known volume of the sample is treated with an excess of barium chloride solution to ensure the complete precipitation of sulfate as barium sulfate. bdu.ac.in The precipitate is then carefully filtered, washed to remove impurities, dried, and weighed. iteh.aibdu.ac.in From the mass of the barium sulfate obtained, the original concentration of sulfate in the sample can be calculated. bdu.ac.in

This compound is also employed in turbidimetric methods for sulfate analysis. termodinamica.cl In this technique, the turbidity created by the fine suspension of barium sulfate precipitate is measured using a turbidimeter or spectrophotometer. termodinamica.cl The degree of turbidity is proportional to the concentration of sulfate in the sample. This method is often automated for rapid analysis of numerous samples. termodinamica.cl

Purity and Water Content Analysis Techniques (e.g., Complexometric Titration, Gravimetric Methods)

Ensuring the high purity of this compound is essential for its use as an analytical reagent. scbt.combarysun.com Several techniques are employed to determine its assay and water content.

Complexometric Titration:

The assay of this compound, or the determination of its purity, is commonly performed using complexometric titration with EDTA. acs.orgsigmaaldrich.comsigmaaldrich.com In this method, a precisely weighed sample of this compound is dissolved in water. acs.org The solution is buffered to a specific pH, typically around 12, and an indicator, such as methylthymol blue, is added. youtube.com The solution is then titrated with a standardized EDTA solution. acs.orgyoutube.com EDTA forms a stable complex with the barium ions. The endpoint of the titration is indicated by a distinct color change, for example, from blue to grey, signaling that all the barium ions have been complexed by the EDTA. youtube.com The purity of the this compound can then be calculated based on the volume and concentration of the EDTA solution used. acs.org

Gravimetric Methods:

Gravimetric analysis is the primary method used to determine the water content of this compound. quora.comresearchomatic.com This involves heating a known mass of the hydrated salt at a specific temperature, typically between 100°C and 150°C, to drive off the water of crystallization. uomustansiriyah.edu.iqthermofisher.comresearchgate.net The sample is heated until a constant mass is achieved, indicating that all the water has been removed. researchomatic.comsrcollege.edu.in The difference between the initial mass of the hydrated salt and the final mass of the anhydrous barium chloride represents the mass of water lost. scribd.com The percentage of water can then be calculated. The theoretical water content for this compound (BaCl₂·2H₂O) is approximately 14.75%. quora.comscribd.com

The following table summarizes typical specifications for ACS reagent grade this compound, including its water content as determined by loss on drying.

Parameter Specification
Assay99.0 - 101.0 %
Loss on drying (150°C)14.0 - 16.0 %
pH of 5% solution at 25°C5.2 - 8.2
Insoluble MatterMax. 0.005 %
Calcium (Ca)Max. 0.05 %
Strontium (Sr)Max. 0.1 %
Iron (Fe)Max. 2 ppm
Data sourced from Honeywell Research Chemicals and Sisco Research Laboratories Pvt. Ltd. honeywell.comsrlchem.com

Biological and Biochemical Research Applications Non Clinical Focus

Investigation of Ion Channel Modulation

Barium chloride dihydrate is extensively used in electrophysiological research as a potent, albeit non-selective, blocker of potassium (K⁺) channels. sigmaaldrich.comchemicalbook.com The barium ion has a similar ionic radius to the potassium ion, allowing it to enter the pore of K⁺ channels, but its strong binding within the pore obstructs the passage of other ions. This blocking action is a fundamental tool for isolating and studying the function of specific ion channels and their contribution to cellular excitability and signaling.

Research applications include its use in patch-clamp electrophysiological studies to block subthreshold-activated potassium channels. sigmaaldrich.comsigmaaldrich.com It is also employed as an inward rectifier potassium (Kir) channel blocker to investigate the role of these channels in various cell types. sigmaaldrich.comsigmaaldrich.com For instance, it has been used to measure microglial membrane currents in response to voltage ramp stimuli following ATP injection. sigmaaldrich.comsigmaaldrich.com

Studies on crayfish superficial flexor muscles have demonstrated that replacing calcium chloride with barium chloride in the Ringer's solution leads to a dose-dependent increase in the resting membrane potential. pubpub.org This effect is attributed to Ba²⁺ blocking potassium leak channels, thereby inhibiting the passive diffusion of potassium ions out of the cell. pubpub.org Similarly, in studies involving rat hippocampal dentate gyrus (DG) granule cells, acute treatment with barium chloride, acting as an inward rectifier potassium channel blocker, resulted in the depolarization of the resting membrane potential and enhanced both sub- and suprathreshold excitability. researchgate.net

The blocking effect of barium on Kᵢᵣ channels has also been investigated in the context of vascular physiology. In studies on human resistance vasculature, barium has been used as a probe to assess the functional role of Kᵢᵣ channels, which are believed to contribute to basal vascular tone and mediate vasodilation in response to increased extracellular potassium. ahajournals.org

Table 1: Effects of Barium Chloride on Neuronal and Muscle Cell Properties

Cell Type Experimental Condition Observed Effect Reference
Crayfish Superficial Flexor Muscle Replacement of CaCl₂ with BaCl₂ in Ringer's solution Increased resting membrane potential pubpub.org
Rat Hippocampal DG Granule Cells Acute treatment with BaCl₂ Depolarized resting membrane potential; Enhanced sub- and suprathreshold excitability researchgate.net

Role in Microbial Fermentation Processes (e.g., Pertussis Toxin Production Enhancement)

In the field of microbial fermentation, this compound has a significant application in enhancing the production of specific bacterial toxins, most notably pertussis toxin (Ptx) from Bordetella pertussis, the causative agent of whooping cough. mpbio.commpbio.com Ptx is a major component of acellular pertussis vaccines, and optimizing its yield during large-scale fermentation is crucial for vaccine manufacturing. nih.gov

Research has shown that the expression of Ptx is regulated by a complex system and can be inhibited by certain components that accumulate in the culture medium during fermentation. nih.govnih.govresearchgate.net One key inhibitor is the sulfate (B86663) ion (SO₄²⁻). nih.govresearchgate.net The release of sulfate into the media by the cells can signal a decoupling of cell growth from toxin production. nih.govnih.govresearchgate.net

The addition of barium chloride to the B. pertussis culture medium enhances Ptx yield by precipitating the inhibitory sulfate ions as barium sulfate (BaSO₄), a highly insoluble salt. nih.govresearchgate.net This reduction in the concentration of soluble sulfate in the medium alleviates the inhibition of Ptx expression. nih.gov Studies have demonstrated that under cysteine-limited conditions, which already increase Ptx production, the further addition of barium chloride can lead to a significant, synergistic increase in the final toxin yield. nih.govnih.govresearchgate.net In one study, the addition of 20 mM BaCl₂ to a B. pertussis culture resulted in a tenfold increase in the yield of Ptx per optical density unit. google.com

This application highlights a chemical-based strategy to modulate metabolic pathways in microorganisms to optimize the production of valuable biomolecules for research and biotechnological purposes. mpbio.com While effective, some research notes that high concentrations of barium chloride (e.g., 140 mM) can have a growth-inhibitory role on B. pertussis. sid.ir

Table 2: Effect of Barium Chloride on Pertussis Toxin (Ptx) Yield

B. pertussis Strain Barium Chloride (BaCl₂) Concentration Change in Ptx Yield Reference
ATCC 9797 or CS87 20 mM ~10-fold increase (from 0.05 µg/mL/OD₆₅₀ to 0.525 µg/mL/OD₆₅₀) google.com

Future Research Directions and Unexplored Avenues for Barium Chloride Dihydrate

Sustainable Manufacturing Processes

The traditional manufacturing of barium chloride has raised environmental concerns, prompting a shift towards more sustainable and eco-friendly production methods. archivemarketresearch.com Research in this area is focused on minimizing waste, reducing energy consumption, and utilizing less hazardous raw materials.

A significant advancement is the development of processes that utilize witherite (a naturally occurring form of barium carbonate) as a raw material, which simplifies the production flow. google.com One such innovative process involves mixing and grinding witherite with water, followed by acid hydrolysis. The subsequent steps include impurity removal using salt and lime milk, pre-concentration, and crystallization to yield barium chloride dihydrate. google.com This method is notable for its high yield, high purity, and for generating no waste gas, residue, or liquid, thereby aligning with the principles of green chemistry. google.com The total yield of this compound crystals from this process can exceed 90%, with a purity of 99.95%. google.com

Another avenue of sustainable practice involves the use of biogenic and green synthesis methods. For instance, research has demonstrated the synthesis of barium sulfate (B86663) nanoparticles using plant extracts like Azadirachta indica (neem) leaf extract in conjunction with this compound. ias.ac.inresearchgate.net These methods are often carried out at room temperature, are non-toxic, and inexpensive. ias.ac.in While this example produces barium sulfate, the principles of using biological molecules from fruit and vegetable extracts as templates or stabilizers can be explored for the direct synthesis of barium compounds, reducing the reliance on harsh chemical routes. researchgate.netmatec-conferences.org

The industry is showing a growing emphasis on environmental compliance and sustainability, which is driving innovation in production techniques to reduce waste and improve safety. github.com This includes advancements in cleaner production methods and improving the efficiency of existing processes. archivemarketresearch.com

Table 1: Comparison of this compound Manufacturing Processes

Process Key Features Advantages
Traditional Method Typically involves reacting barium sulfide (B99878) with hydrochloric acid. chemicalbook.comwikipedia.org Established and widely used.
Witherite-Based Process Utilizes witherite (barium carbonate) as a raw material, involves acid hydrolysis, purification, and crystallization. google.com High yield (>90%), high purity (99.95%), no waste gas, residue, or liquid discharge, meets green chemistry standards. google.com
Green Synthesis Approaches Employs plant extracts or other biological molecules as templates or reactants. ias.ac.inmatec-conferences.org Non-toxic, inexpensive, environmentally friendly, operates under mild conditions. ias.ac.inresearchgate.net

Emerging Applications in Nanotechnology and Energy Storage

The unique properties of barium compounds at the nanoscale are opening up new application frontiers for this compound, particularly in nanotechnology and energy storage. barysun.com

In nanotechnology , this compound serves as a precursor for synthesizing various nanoparticles. carlroth.com For example, it is used in the thermo-chemical synthesis of barium oxide (BaO) nanoparticles, which have a wide range of applications in electronics and fuel cells. researchgate.net It is also a key reactant in the green synthesis of barium sulphate (BaSO₄) nanoparticles, which are valuable for their high crystallinity and thermal stability. ias.ac.in The ability to control particle size and morphology using methods like sonochemical green synthesis makes these nanoparticles suitable for various commercial applications. ias.ac.in Nanotechnology, in general, offers solutions for environmental remediation, such as water purification, and the creation of advanced materials with enhanced properties. nanografi.com

In the realm of energy storage , this compound is being investigated for its role in thermal energy storage (TES) systems. nih.gov It has been used as a nucleating agent in heat storage compositions based on calcium chloride hexahydrate. google.com The addition of a small percentage of this compound, in combination with barium sulfide, can effectively suppress supercooling, allowing for more precise control over the temperature at which latent heat is utilized. google.com Furthermore, it is used in the creation of biodegradable macrocapsules containing organic phase change materials (PCMs) for thermal energy storage. nih.gov These capsules, which use a barium crosslinked pectin (B1162225) shell, show high encapsulation efficiency and improved thermal stability, making them effective for TES applications. nih.gov

Table 2: Emerging Applications of this compound

Field Application Function of this compound Research Finding
Nanotechnology Synthesis of Barium Oxide (BaO) Nanoparticles Precursor material in thermo-chemical synthesis. researchgate.net Produces crystalline nanoparticles with an average size of 29nm for electronics and fuel cell applications. researchgate.net
Nanotechnology Green Synthesis of Barium Sulphate (BaSO₄) Nanoparticles Reactant with plant extracts in a sonochemical process. ias.ac.in Creates highly crystalline and thermally stable nanoparticles with controlled size and morphology. ias.ac.in
Energy Storage Heat Storage Compositions Nucleating agent to prevent supercooling. google.com Suppresses supercooling to at most 2°C in calcium chloride hexahydrate-based systems. google.com
Energy Storage Thermal Energy Storage (TES) Capsules Used for crosslinking pectin shells to encapsulate phase change materials (PCMs). nih.gov Creates biodegradable macrocapsules with high encapsulation efficiency and improved thermal stability for effective thermal buffering. nih.gov

Next-Generation Battery Manufacturing

The quest for safer, more efficient, and cost-effective energy storage is driving extensive research into next-generation battery technologies, and materials derived from this compound are being explored for their potential contributions. barysun.comvwr.com While not typically a primary component of the electrode or electrolyte itself, its utility as a precursor in synthesizing advanced battery materials is a key area of future research. researchgate.netamericanelements.com

The development of solid-state batteries, which replace flammable liquid electrolytes with solid materials, is a major goal for improving battery safety and energy density. stfc.ac.uk Research into new families of materials, such as lithium-rich double perovskites, for both electrodes and electrolytes highlights the need for compatible components. stfc.ac.uk Barium-containing compounds could potentially be integrated into these complex structures to enhance stability or ionic diffusion.

Furthermore, metal-air batteries, such as iron-air batteries, are gaining attention as a low-cost, high-energy-density alternative to lithium-ion batteries. nanografi.com The manufacturing of components for these batteries involves various chemical compounds to enhance performance. For example, metal salts are used as precursors for active materials or as additives to improve conductivity and catalytic activity. nanografi.com The synthesis of metal oxide nanoparticles, for which barium chloride is a known precursor, is relevant here, as these nanoparticles have applications in batteries and fuel cells. researchgate.net

The development of new battery chemistries, like chloride-ion batteries (CIBs), also presents unexplored opportunities. researchgate.net CIBs are promising due to their high theoretical energy density and the abundance of chlorine. researchgate.net Research in this area is focused on finding suitable electrode materials and electrolytes. While direct use of this compound is not established, its role in synthesizing novel chloride-containing compounds or stable host structures for chloride ions could be a potential avenue for investigation. The broader field of advanced electrode processing for lithium-ion battery manufacturing is also rapidly evolving, with a focus on green production methods and novel material formulations to improve performance and reduce costs. researchgate.net

Q & A

Q. How can researchers validate the crystalline structure of this compound in novel applications?

  • Techniques :
  • XRD : Compare with reference patterns (ICDD PDF 00-024-0094 for monoclinic dihydrate).
  • Raman Spectroscopy : Identify O-H stretching modes (3000–3500 cm⁻¹) to confirm hydration .

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Barium chloride dihydrate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.